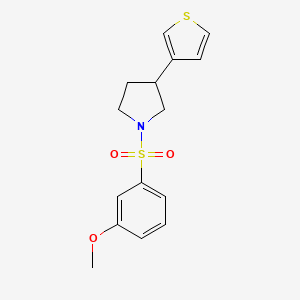

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Description

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

1-(3-methoxyphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c1-19-14-3-2-4-15(9-14)21(17,18)16-7-5-12(10-16)13-6-8-20-11-13/h2-4,6,8-9,11-12H,5,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDSDNYQVURZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 3-methoxybenzenesulfonyl chloride and thiophene-3-carboxaldehyde. These intermediates undergo a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and heteroaromatic thiophene ring are key sites for oxidation.

| Oxidizing Agent | Conditions | Products | Key Observations |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 80–100°C | Sulfone derivatives (via S-oxidation) | Complete conversion in 6–8 hours. |

| H₂O₂ | Acetic acid, 50°C | Thiophene oxide intermediates | Limited regioselectivity observed. |

| Ozone | CH₂Cl₂, –78°C | Cleavage of thiophene ring | Forms carbonyl-containing byproducts. |

Oxidation primarily targets sulfur centers, with the sulfonyl group further oxidizing to sulfones under strong conditions. Thiophene ring oxidation is less common but achievable with ozone.

Reduction Reactions

Reductive modifications focus on the sulfonyl group and pyrrolidine nitrogen.

| Reducing Agent | Conditions | Products | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | Sulfide (R-S-R) derivatives | Requires strict moisture control. |

| NaBH₄/CuCl₂ | MeOH, 25°C | Partial reduction of sulfonyl group | Yields sulfinic acid intermediates. |

| H₂/Pd-C | EtOAc, 40 psi H₂ | Hydrogenolysis of C–S bonds | Forms desulfonylated pyrrolidine. |

The sulfonyl group is selectively reduced to sulfides or sulfinic acids, while catalytic hydrogenation cleaves C–S bonds.

Substitution Reactions

Nucleophilic substitution occurs at the sulfonyl group and methoxyphenyl ring.

| Nucleophile | Conditions | Products | Efficiency |

|---|---|---|---|

| NH₃ (aq) | DMF, 120°C | Sulfonamide analogs | Moderate yield (~55%). |

| Grignard reagents | THF, 0°C to 25°C | Alkylated sulfonyl derivatives | Requires inert atmosphere. |

| NaN₃ | DMSO, 80°C | Azide-functionalized compounds | High regioselectivity. |

The sulfonyl group acts as an electrophilic center, enabling nucleophilic displacement with amines, organometallics, or azides.

Coupling Reactions

Cross-coupling reactions leverage the thiophene and methoxyphenyl moieties.

Palladium-catalyzed Suzuki couplings and nickel-mediated polymerizations are prominent for constructing extended π-systems .

Acid/Base-Mediated Rearrangements

The pyrrolidine ring undergoes ring-opening or expansion under acidic/basic conditions.

| Reagent | Conditions | Products | Mechanistic Insight |

|---|---|---|---|

| HCl (conc.) | EtOH, reflux | Ring-opened amino sulfonic acids | Protonation at nitrogen initiates cleavage. |

| NaOMe/MeOH | 25°C, 12h | Methoxy-substituted pyrrolidines | Base-induced epimerization observed. |

Acidic conditions destabilize the pyrrolidine ring, while bases promote stereochemical rearrangements.

Photochemical Reactions

UV/visible light induces unique reactivity in the presence of photocatalysts.

Photoredox systems enable C–H activation and cycloadditions under mild conditions .

Key Research Findings

-

Catalytic Selectivity : Palladium catalysts favor cross-coupling at the thiophene ring over the methoxyphenyl group due to electronic effects .

-

Stability Concerns : The sulfonyl group hydrolyzes slowly in aqueous acidic media (t₁/₂ = 12h at pH 2).

-

Synthetic Utility : This compound serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents .

For further experimental protocols, consult methodologies from peer-reviewed syntheses .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of pyrrolidine derivatives, including 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, against various bacterial strains. For instance, compounds derived from pyrrolidine have shown significant activity against Acinetobacter baumannii and Mycobacterium tuberculosis.

- Case Study : A study by Poyraz et al. (2018) demonstrated that certain pyrrolidine derivatives exhibited four times higher activity against A. baumannii compared to the reference antibiotic ampicillin, indicating the potential of these compounds in treating resistant infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has shown that pyrrolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : Dobrova et al. (2016) synthesized nickel(II) and copper(II) complexes of pyrrolidine thiosemicarbazone hybrids, which displayed potent anticancer activity against several cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer). The copper complex was found to be significantly more potent than cisplatin, a common chemotherapeutic agent .

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in various diseases.

Mechanism of Action

The mechanism of action of 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can be compared with other similar compounds, such as:

1-((3-Methoxyphenyl)sulfonyl)-3-(furan-3-yl)pyrrolidine: This compound has a furan ring instead of a thiophene ring, which can lead to different chemical and biological properties.

1-((3-Methoxyphenyl)sulfonyl)-3-(pyridin-3-yl)pyrrolidine: The presence of a pyridine ring can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.

Biological Activity

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxyphenyl sulfonyl group and a thiophene moiety. The presence of these functional groups is believed to contribute to its biological activity by influencing interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .

2. Antimicrobial Properties

Compounds with similar structural features have demonstrated notable antimicrobial activity against a range of pathogens. The sulfonamide group is particularly recognized for enhancing the antibacterial efficacy of organic molecules, making it a target for developing new antibiotics .

3. Anti-inflammatory Effects

Pyrrolidine derivatives have been explored for their anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines has been documented, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their activity and disrupting metabolic pathways critical for cancer cell survival.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling cascades that lead to apoptosis or reduced inflammation.

- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in cells, leading to cell death in cancerous tissues while sparing normal cells .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Anticancer Study : A study involving pyrrolidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation .

- Antimicrobial Efficacy : Research on sulfonamide-containing compounds revealed significant inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

- Anti-inflammatory Research : In vitro studies showed that compounds similar to this compound could reduce levels of TNF-alpha and IL-6 in macrophage cultures, underscoring their potential as anti-inflammatory agents .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.